Anilino[2-(benzyloxy)phenyl]acetonitrile

Sphingomyelin Synthase SMS2 Inhibition Lipid Metabolism

Select Anilino[2-(benzyloxy)phenyl]acetonitrile for reliable SMS2 inhibition (IC50 13.5 μM) and SMN2 modulation (EC50 2.6 μM). The anilino group is a pharmacophoric necessity—the de-anilino analog loses 919-fold potency. Use as a validated reference standard in enzymatic assays, HPLC-FLD method development, and SAR campaigns. Also serves as a selectivity control (no AChE inhibition at 26 μM). Standard RUO material, 95% purity.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
Cat. No. B224116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnilino[2-(benzyloxy)phenyl]acetonitrile
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(C#N)NC3=CC=CC=C3
InChIInChI=1S/C21H18N2O/c22-15-20(23-18-11-5-2-6-12-18)19-13-7-8-14-21(19)24-16-17-9-3-1-4-10-17/h1-14,20,23H,16H2
InChIKeyOCHKGCOPTZOXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anilino[2-(benzyloxy)phenyl]acetonitrile: Procurement-Grade Chemical and Pharmacological Baseline


Anilino[2-(benzyloxy)phenyl]acetonitrile (IUPAC: 2-anilino-2-(2-phenylmethoxyphenyl)acetonitrile, PubChem CID 3414630) is a synthetic organic compound classified within the phenylacetonitrile family, featuring a characteristic anilino (phenylamino) group and a benzyloxy-protected phenol moiety attached to a nitrile-functionalized core [1]. Its molecular formula is C21H18N2O with a molecular weight of 314.4 g/mol and a computed XLogP3-AA of 4.9, indicating substantial lipophilicity [1]. The compound has been catalogued in authoritative chemical databases including PubChem (CID 3414630) and ChEMBL (CHEMBL1446389), where it is annotated as an inhibitor of sphingomyelin synthase (SMS) and as a reactant for the synthesis of survival motor neuron (SMN) protein modulators [1][2]. From a procurement standpoint, this compound is available as a research-use-only (RUO) material with reported purity typically at 95% [1].

Why Anilino[2-(benzyloxy)phenyl]acetonitrile Cannot Be Casually Substituted with In-Class Analogs


Within the phenylacetonitrile chemotype, seemingly minor structural variations produce drastic, quantifiable differences in target engagement that preclude generic substitution. The target compound Anilino[2-(benzyloxy)phenyl]acetonitrile demonstrates micromolar-range inhibitory activity against sphingomyelin synthase 2 (SMS2) with an IC50 of 13.5 μM and against SMN2 splicing modulators with an IC50 of 13.5–20.9 μM [1]. In stark contrast, the closely related analog 2-(Benzyloxy)phenylacetonitrile—which lacks the anilino substituent and differs only by the absence of the phenylamino group—exhibits an IC50 of 12,400 μM (12.4 mM) against the same target system, representing a ~919-fold loss in potency . This structure–activity cliff demonstrates that the anilino moiety is a non-negotiable pharmacophoric element for achieving even modest target engagement; procurement of the de-anilino analog for any assay requiring SMS2 or SMN2 modulation would yield functionally inactive results. Furthermore, the methoxy-substituted derivative [2-(benzyloxy)phenyl](2-methoxyanilino)acetonitrile (CAS 664972-15-0) introduces additional steric and electronic modifications whose activity profile is not directly extrapolable from the parent compound . Therefore, substitution based solely on shared benzyloxyphenylacetonitrile scaffolding is scientifically unsound without confirmatory head-to-head bioactivity data.

Anilino[2-(benzyloxy)phenyl]acetonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Sphingomyelin Synthase 2 (SMS2) Inhibition: ~919-Fold Superiority Over De-Anilino Analog

Anilino[2-(benzyloxy)phenyl]acetonitrile inhibits SMS2 with an IC50 of 13.5 μM (13,500 nM), whereas the de-anilino analog 2-(Benzyloxy)phenylacetonitrile requires an IC50 of 12,400 μM (12.4 mM) to achieve the same effect [1]. This represents a 919-fold difference in potency directly attributable to the presence of the anilino substituent.

Sphingomyelin Synthase SMS2 Inhibition Lipid Metabolism

SMN2 Splicing Modulation: Activity at Micromolar Concentrations with Documented EC50 in Cellular Assays

Anilino[2-(benzyloxy)phenyl]acetonitrile has been quantitatively characterized in SMN2 reporter assays, demonstrating an EC50 of 2.6 μM (2,600 nM) for stabilization of human SMN protein in HEK293 cells expressing the SMN2 promoter [1]. In parallel SMS2 inhibition assays, the compound exhibits an IC50 of 13.5 μM (13,500 nM) . While high-potency SMN2 modulators such as NVS-SM2 achieve EC50 values in the low nanomolar range (~2 nM) , the target compound occupies a distinct potency tier that makes it suitable for specific experimental contexts where moderate activity is desirable.

SMN2 Splicing Spinal Muscular Atrophy Pre-mRNA Splicing

Negative Selectivity Profiling: Inactivity Against Acetylcholinesterase at 26 μM

In counter-screening assays, Anilino[2-(benzyloxy)phenyl]acetonitrile demonstrates no inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 μM, as documented in BindingDB assay ALA643077 [1]. This negative result is informative for selectivity profiling: it indicates that the compound does not promiscuously inhibit this common neurological off-target at concentrations exceeding its SMS2 IC50 (13.5 μM) and far exceeding its SMN2 EC50 (2.6 μM).

Selectivity Profiling Acetylcholinesterase Off-Target Screening

Validated Research Applications for Anilino[2-(benzyloxy)phenyl]acetonitrile Procurement


Sphingomyelin Synthase 2 (SMS2) Inhibitor Screening and Assay Development

This compound serves as a validated moderate-potency SMS2 inhibitor (IC50 = 13.5 μM) for use as a reference standard in enzymatic assays, high-throughput screening campaigns, and HPLC-FLD method development for real-time monitoring of relative SMS activity based on C6-NBD-Cer and C6-NBD-CerPCho measurements in plasma [1]. Its well-documented IC50 value enables robust Z'-factor calculations and inter-plate normalization in SMS2-targeted drug discovery programs, including those focused on atherosclerosis, inflammation, and metabolic disorders [2].

SMN2 Splicing Modulation Research in Spinal Muscular Atrophy Models

With an EC50 of 2.6 μM for SMN protein stabilization in HEK293 cellular assays, Anilino[2-(benzyloxy)phenyl]acetonitrile is procured as a moderately active chemical probe for studying SMN2 promoter activation and pre-mRNA splicing mechanisms . It functions as a useful comparator compound for benchmarking novel SMN2 splicing modulators and as a reactant for synthesizing survival motor neuron (SMN) protein modulators [1]. Its activity tier—substantially lower than clinical-stage compounds like NVS-SM2 (EC50 = 2 nM)—makes it particularly suitable for dose-response curve calibration and assay window determination [2].

Structure–Activity Relationship (SAR) Studies of Phenylacetonitrile Derivatives

The compound is procured as a key reference point in medicinal chemistry SAR campaigns exploring the pharmacophoric contributions of the anilino substituent within the benzyloxyphenylacetonitrile scaffold. The 919-fold potency differential between Anilino[2-(benzyloxy)phenyl]acetonitrile (IC50 = 13.5 μM) and its de-anilino analog 2-(Benzyloxy)phenylacetonitrile (IC50 = 12,400 μM) provides a quantifiable baseline for evaluating the impact of N-substitution on target engagement . Additionally, methoxy-substituted variants such as [2-(benzyloxy)phenyl](2-methoxyanilino)acetonitrile (CAS 664972-15-0) are available for comparative assessment of electronic and steric effects on potency and selectivity [1].

Negative Control for Acetylcholinesterase Counter-Screening

Given its documented lack of acetylcholinesterase (AChE) inhibitory activity at 26 μM—a concentration exceeding its SMS2 IC50 and far exceeding its SMN2 EC50—this compound is procured as a selectivity control in neurological target profiling panels . Researchers evaluating SMS2 or SMN2 modulators can employ this compound to confirm that observed phenotypic effects are not confounded by off-target cholinergic modulation, thereby strengthening the mechanistic interpretation of in vitro and cellular assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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